5-(Acetyloxy)-5-methyl-2(5H)-furanone
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Overview
Description
5-(Acetyloxy)-5-methyl-2(5H)-furanone is an organic compound characterized by the presence of an acetyloxy group attached to a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-5-methyl-2(5H)-furanone typically involves the acetylation of 5-hydroxy-5-methyl-2(5H)-furanone. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-5-methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, yielding 5-hydroxy-5-methyl-2(5H)-furanone.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Acetyloxy)-5-methyl-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-5-methyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl compound, which may interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-methyl-2(5H)-furanone: The hydroxyl analog of 5-(Acetyloxy)-5-methyl-2(5H)-furanone.
5-Methyl-2(5H)-furanone: A simpler analog lacking the acetyloxy group.
5-Acetoxymethyl-2-furaldehyde: Another compound with an acetyloxy group attached to a furan ring.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and methyl groups on the furanone ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
74982-59-5 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2-methyl-5-oxofuran-2-yl) acetate |
InChI |
InChI=1S/C7H8O4/c1-5(8)10-7(2)4-3-6(9)11-7/h3-4H,1-2H3 |
InChI Key |
MAPNCEPZDLQMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C=CC(=O)O1)C |
Origin of Product |
United States |
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